2,3-Dimethyl-1,4-dinitronaphthalene
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Overview
Description
2,3-Dimethyl-1,4-dinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of two methyl groups and two nitro groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. One common method is the nitration reaction using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to minimize the formation of by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4-dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium arenethiolates in dimethyl sulfoxide (DMSO) are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 2,3-dimethyl-1,4-diaminonaphthalene.
Substitution: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
2,3-Dimethyl-1,4-dinitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4-dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,4-dinitronaphthalene
- 1,5-Dimethyl-2,4-dinitronaphthalene
- 2,6-Dimethyl-1,4-dinitronaphthalene
Uniqueness
2,3-Dimethyl-1,4-dinitronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
50558-67-3 |
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Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
2,3-dimethyl-1,4-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O4/c1-7-8(2)12(14(17)18)10-6-4-3-5-9(10)11(7)13(15)16/h3-6H,1-2H3 |
InChI Key |
QNTQFRQSOQJZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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